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molecular formula C12H7F2NO3 B8273102 2-(3,4-Difluorophenoxy)-1-nitrobenzene CAS No. 640766-58-1

2-(3,4-Difluorophenoxy)-1-nitrobenzene

Cat. No. B8273102
M. Wt: 251.18 g/mol
InChI Key: VGWAHPZACOHIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

2-(3,4-Difluorophenoxy)-1-nitrobenzene (0.76 g, 60%) was prepared from 3,4-difluorophenol (0.65 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(3,4-difluorophenoxy)aniline (0.33 g, 60%, 2.5 mmol scale) following general procedure B. N-[2-(3,4-Difluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (312 mg, 60%) was prepared from 2-(3,4-difluorophenoxy)aniline (330 mg, 1.5 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][C:34]=1[F:35])[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH2:27].[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][C:34]=1[F:35])[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH:27][C:4]([NH:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
330 mg
Type
reactant
Smiles
FC=1C=C(OC2=C(N)C=CC=C2)C=CC1F
Name
Quantity
150 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.33 g
Type
reactant
Smiles
FC=1C=C(OC2=C(N)C=CC=C2)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
FC=1C=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 312 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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